molecular formula C16H20N4O3S B2417902 N-(4-(2-(isopentylamino)-2-oxoethyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946258-00-0

N-(4-(2-(isopentylamino)-2-oxoethyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No. B2417902
CAS RN: 946258-00-0
M. Wt: 348.42
InChI Key: WCFXJSILUAYBFQ-UHFFFAOYSA-N
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Description

This compound contains several functional groups including a thiazole ring, a pyridine ring, and an amide group. The thiazole ring is a five-membered ring containing nitrogen and sulfur atoms, which is known to exhibit various biological activities . The pyridine ring is a six-membered ring with one nitrogen atom, known for its basicity and ability to coordinate to metals. The amide group is a common functional group in biochemistry, as it is found in proteins.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups in space. Techniques like NMR spectroscopy, X-ray crystallography, or computational chemistry could be used to analyze the structure .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the thiazole ring, the pyridine ring, and the amide group. Each of these functional groups can participate in different types of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. This includes properties like solubility, melting point, boiling point, and stability .

Scientific Research Applications

Antimicrobial Activities

N-(4-(2-(isopentylamino)-2-oxoethyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide derivatives exhibit notable antimicrobial properties. For instance, certain thiazole derivatives, including those with dihydropyridine moieties, have been synthesized and evaluated for their antimicrobial potential. These compounds, such as those described by Khidre and Radini (2021), demonstrate significant activity against bacterial and fungal species, showcasing their potential in combating microbial infections (Khidre & Radini, 2021).

Anticancer Evaluation

Compounds related to this chemical structure have shown promise in cancer research. A study by Deep et al. (2016) synthesized a series of 4-thiazolidinone derivatives and evaluated their anticancer potentials. Among these, certain compounds demonstrated noteworthy anticancer activity, highlighting the potential of these derivatives in oncology research (Deep et al., 2016).

Role in Stem Cell Research

One derivative, thiazovivin, a small molecule known for improving the generation of human induced pluripotent stem cells (iPSCs), is closely related to the chemical structure . Ries et al. (2013) describe an efficient procedure for synthesizing thiazovivin, emphasizing its significance in stem cell research and regenerative medicine (Ries et al., 2013).

Exploration in Heterocyclic Chemistry

These compounds play a critical role in heterocyclic chemistry, often serving as intermediates in synthesizing various heterocyclic compounds. For instance, Baškovč et al. (2009) explored the transformation of related thiazole derivatives into various heterocyclic compounds, demonstrating their utility in synthesizing novel chemical entities (Baškovč et al., 2009).

Corrosion Inhibition

Research has also explored the use of related benzothiazole derivatives as corrosion inhibitors. A study by Hu et al. (2016) investigated the efficacy of these compounds in preventing steel corrosion in acidic environments. Their findings indicate that these derivatives can be highly effective in protecting metal surfaces, highlighting an industrial application (Hu et al., 2016).

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its toxicity, reactivity, and environmental impact. These properties are often determined through laboratory testing and safety assessments .

Future Directions

The future research directions for this compound could involve further studies to understand its biological activity, potential applications in medicine or industry, and ways to improve its synthesis .

properties

IUPAC Name

N-[4-[2-(3-methylbutylamino)-2-oxoethyl]-1,3-thiazol-2-yl]-2-oxo-1H-pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3S/c1-10(2)5-7-17-13(21)8-11-9-24-16(19-11)20-15(23)12-4-3-6-18-14(12)22/h3-4,6,9-10H,5,7-8H2,1-2H3,(H,17,21)(H,18,22)(H,19,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCFXJSILUAYBFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)CC1=CSC(=N1)NC(=O)C2=CC=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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